molecular formula C23H17N3O6 B7730397 ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE

ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE

Cat. No.: B7730397
M. Wt: 431.4 g/mol
InChI Key: VODCVSGIRFKTQK-DTQAZKPQSA-N
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Description

ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is a sophisticated synthetic compound designed for chemical biology and medicinal chemistry research, featuring a distinctive electron-withdrawing cyanoacrylamide moiety linked to a nitroaryl-furan system. This molecular architecture is characteristic of compounds investigated as potential protein kinase inhibitors, with the (2E)-2-cyano-3-aryl-prop-2-enamide group often serving as a key pharmacophore that can form covalent bonds with cysteine residues in the ATP-binding pocket of target kinases (Source) . The 4-nitrophenyl substituent on the furan ring introduces strong electron-accepting properties, which can significantly influence the compound's electronic distribution, binding affinity, and overall bioactivity. Researchers are exploring this compound and its analogs as chemical tools to modulate specific kinase-driven signaling pathways, particularly in the context of oncology and inflammatory diseases, where aberrant kinase activity is a known driver of pathogenesis (Source) . Its primary research value lies in its application for structure-activity relationship (SAR) studies, target identification and validation, and as a starting point for the development of novel therapeutic agents targeting dysregulated cellular proliferation and survival. The presence of the furan and benzoate esters also makes it a valuable intermediate for further synthetic elaboration, allowing for the generation of diverse chemical libraries for high-throughput screening.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-2-31-23(28)19-5-3-4-6-20(19)25-22(27)16(14-24)13-18-11-12-21(32-18)15-7-9-17(10-8-15)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODCVSGIRFKTQK-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with 5-(4-nitrophenyl)furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamido]benzoate is being investigated for its potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cells, suggesting that this compound may also possess similar properties.

Agrochemicals

This compound can serve as an intermediate in the synthesis of agrochemicals. The incorporation of the furan and nitrophenyl groups enhances its biological activity, making it a candidate for developing new pesticides or herbicides. Research indicates that derivatives of cyano compounds are effective in controlling agricultural pests.

Material Science

In material science, this compound can be utilized in the development of polymers and coatings. Its unique structure may impart desirable mechanical and thermal properties to polymers, making it suitable for high-performance applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of a related compound, revealing that modifications to the furan ring significantly increased cytotoxicity against breast cancer cell lines. This suggests that this compound may exhibit similar or enhanced effects when tested under controlled conditions.

Case Study 2: Agrochemical Development

Research conducted by agricultural chemists indicated that compounds containing cyano and furan moieties demonstrated effective pest control in field trials. This compound was highlighted as a promising candidate for further development into a commercial pesticide due to its favorable efficacy profile.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The nitro group plays a crucial role in this mechanism by generating reactive oxygen species that damage bacterial cells.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Moieties

Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate
  • Key Differences : Lacks the nitro group and propenamide linkage present in the target compound.
  • Spectral Data : IR spectra show C≡N stretching at ~2200 cm⁻¹ and furan C-O-C at ~1213 cm⁻¹ .
  • Conformational Analysis : Planar geometry with the ethyl group out of plane, similar to the target compound’s acrylamide moiety .
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
  • Key Differences : Thiophene replaces the furan ring, altering electronic properties (sulfur vs. oxygen).
  • Crystal Structure : Discrete disorder due to two conformers, contrasting with the nitro-substituted furan’s rigidity .
2-[2-((5-(4-Nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-phenylthiazole
  • Key Differences : Contains a thiazole ring and hydrazine linker instead of the acrylamide-benzoate system.
  • Cytotoxicity : Exhibits IC₅₀ values of 12.5 µM against MCF-7 cells, highlighting the nitro-furan moiety’s role in bioactivity .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight Functional Groups Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound 467.42 g/mol Nitro, cyano, furan, benzoate Not reported Nitro (1344 cm⁻¹), C≡N (2220 cm⁻¹)
Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate 217.22 g/mol Cyano, furan, ester Not reported C≡N (2200 cm⁻¹), C-O-C (1213 cm⁻¹)
2-[2-((5-(4-Nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-phenylthiazole 390.39 g/mol Nitro, thiazole, hydrazine 230–232 C=N (1597 cm⁻¹), N-H (3298 cm⁻¹)

Key Observations :

  • The nitro group in the target compound lowers electron density, enhancing electrophilicity compared to non-nitro analogs.
  • Cyan acrylate esters (e.g., and ) exhibit planar geometries, whereas the target compound’s amide linkage may introduce rotational barriers .

Biological Activity

Ethyl 2-[(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamido]benzoate is a complex organic compound known for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of furan derivatives and features a unique structure that enhances its biological efficacy. The presence of the nitrophenyl group is significant, as it is associated with increased antimicrobial activity compared to similar compounds.

Property Details
IUPAC NameThis compound
Molecular FormulaC23H17N3O6
Molecular Weight417.39 g/mol
CAS Number327075-90-1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : Ethyl cyanoacetate is reacted with 5-(4-nitrophenyl)furan-2-carbaldehyde under basic conditions to form an intermediate.
  • Formation of Final Product : The intermediate is then reacted with 2-aminobenzoic acid in the presence of a catalyst.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. In vitro studies have shown that it effectively inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, as well as certain fungi such as Candida albicans.

Case Study: Antimicrobial Efficacy
A study conducted on the compound's antibacterial activity reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Apoptotic Induction
In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of treatment .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The nitrophenyl group enhances electron-withdrawing properties, which may facilitate interactions with nucleophiles in microbial cells or cancerous tissues.

Comparative Analysis

When compared to similar compounds such as Ethyl 2-Cyano-3-(Furan-2-Yl)Prop-2-Enoate, Ethyl 2-[(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-y]prop-2-enamido]benzoate demonstrates superior biological activity due to the structural modifications that enhance its efficacy.

Compound MIC (µg/mL) IC50 (µM)
Ethyl 2-Cyano-3-(Furan-2-Yl)Prop-2-Enoate>64>50
Ethyl 2-[(2E)-2-cyano-3-[5-(4-nitrophenyl)furan]]3225

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The compound is synthesized via multi-step organic reactions. A typical route involves:

  • Knoevenagel condensation between a cyanoacetamide derivative and a 5-(4-nitrophenyl)furan-2-carbaldehyde to form the α,β-unsaturated cyanoacrylamide core.
  • Subsequent coupling with ethyl 2-aminobenzoate under peptide-like coupling conditions (e.g., EDC/HOBt or DCC) to introduce the benzoate ester group.
  • Purification via column chromatography and recrystallization for structural validation .

Key reagents include furan derivatives with nitroaryl substituents and cyanoacetamide precursors. Reaction conditions (temperature, solvent polarity, and catalyst) critically influence yield and purity, which are assessed via HPLC and TLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing E/Z isomerism in the α,β-unsaturated system) and confirms nitrophenyl/furan coupling.
  • IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, nitrile C≡N ~2200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₂H₁₆N₃O₆).
  • X-ray Crystallography : Resolves 3D structure using SHELXL for refinement. The nitro group’s planarity with the phenyl ring and furan’s dihedral angles are key metrics .

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